molecular formula C12H10N4O2S2 B2369129 1-(Thiophen-2-ylmethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1251692-49-5

1-(Thiophen-2-ylmethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea

Cat. No. B2369129
CAS RN: 1251692-49-5
M. Wt: 306.36
InChI Key: PPCOFKBZOBYHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene .


Chemical Reactions Analysis

Thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S- oxides . These are further deaminated by CYP2C in liver transforming them into inactive 1- (Thiophen-2-yl)-2-propan-2-one which is a phenylacetone derivative .


Physical And Chemical Properties Analysis

The molecular formula of Thiopropamine is C7H11NS and its molar mass is 141.23 g·mol−1 .

Scientific Research Applications

Synthesis and Characterization of Biologically Active Compounds

1-(Thiophen-2-ylmethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea is part of a broader class of compounds that have garnered interest for their diverse biological activities, including anti-inflammatory, antiviral, analgesic, fungicidal, herbicidal, diuretic, antihelminthic, antitumor, and antimicrobial activities. A study by Ölmez and Waseer (2020) developed an efficient method for synthesizing 1,2,4-oxadiazoles, which are structurally similar to the compound , demonstrating the potential for these compounds in biologically active applications. The synthesis involved reactions of amidoximes and acyl halides under microwave irradiation, resulting in new urea/thiourea compounds bearing the 1,2,4-oxadiazole ring, characterized by FTIR, 1H NMR, 13C NMR, and elemental analysis techniques (Ölmez & Waseer, 2020).

Enantioselective Anion Receptors

The compound's structural family has been explored for their potential as enantioselective anion receptors, particularly in the context of recognizing amino acid derivatives. Roussel et al. (2006) studied a series of non-racemic atropisomeric (thio)ureas, including structural analogs, finding that these compounds can act as neutral enantioselective anion receptors. Their binding to amino acid derivatives was determined through NMR titration experiments, showcasing the compounds' ability to differentiate between enantiomers, although with modest enantioselectivities. This study underlines the potential of such molecules in chiral recognition and their implications in the field of bifunctional organocatalysis (Roussel et al., 2006).

Development of Heterocyclic Compounds

Research on heterocyclic compounds, including those similar to 1-(Thiophen-2-ylmethyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea, has led to the discovery of new molecules with promising applications. For instance, the work by Chupp, Dahm, and Leschinsky (1975) focused on the synthesis of 1,2,3,5-oxathiadiazolin-4-one 2-oxides from N-hydroxy-N-methyl-N′-aryl ureas and thionyl chloride, revealing new pathways for creating heterocycles with potential in various fields, including medicinal chemistry and materials science (Chupp, Dahm, & Leschinsky, 1975).

Mechanism of Action

Like amphetamine and most of its analogues, thiopropamine most likely is a norepinephrine–dopamine reuptake inhibitor and/or releasing agent .

properties

IUPAC Name

1-(thiophen-2-ylmethyl)-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S2/c17-11(13-6-9-2-1-4-20-9)14-12-16-15-10(18-12)8-3-5-19-7-8/h1-5,7H,6H2,(H2,13,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCOFKBZOBYHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NC2=NN=C(O2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.